molecular formula C11H10N4S B7466973 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

Cat. No.: B7466973
M. Wt: 230.29 g/mol
InChI Key: QHKLSHIFWYJFFL-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is a chemical compound that features a triazole ring, a sulfanylmethyl group, and a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, which is known for its stability and biological activity, makes this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile typically involves the formation of the triazole ring followed by the introduction of the sulfanylmethyl and benzonitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent reactions introduce the sulfanylmethyl and benzonitrile functionalities.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its triazole moiety, which is known for its pharmacological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanylmethyl group may also play a role in the compound’s biological activity by interacting with thiol-containing proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: Similar structure but lacks the sulfanylmethyl group.

    4-(4-Cyanobenzyl)-1,2,4-triazole: Contains a triazole ring and a benzonitrile group but differs in the position of the substituents.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar triazole ring but with a carboxylic acid group instead of a nitrile.

Uniqueness

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is unique due to the presence of the sulfanylmethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new molecules with specific activities.

Properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-15-8-13-14-11(15)16-7-10-4-2-9(6-12)3-5-10/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKLSHIFWYJFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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